Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CK 869 is an inhibitor of actin polymerization via inhibition of the actin-related protein 2/3 (Arp2/3) complex, leading to reduced cell motility rate and rearrangement of F-actin in M-1 cells. It inhibits comet tail formation by L. monocytogenes with an IC50 value of 7 µM. It also impairs cell adhesion and cell spreading in MCF10A human breast epithelial cells. CK-869 is an inhibitor of human and bovine actin-related protein 2/3 (Arp2/3) complex.
Rocacetrapib is under investigation in clinical trial NCT02156544 (Study to Investigate the Safety/Tolerability and Pharmacokinetics/Pharmacodynamics of CKD-519).
CKD-712 is a nuclear factor NF-kappa B inhibitor potentially for the treatment of sepsis. CKD-712 induced cell growth arrest, and inhibited the invasion and motility of A549 cells as determined by cell cycle analysis, a Matrigel-coated chamber assay, and a wound-healing assay, respectively. CKD-712 suppressed MMP-9, but not MMP-2 and other NF-κB-regulated proteins involved in cancer metastasis such as VEGF. CKD-712 induced cell cycle arrest at G2M phase by suppressing cyclin A, cyclin B and CDK-1 expression.
Casein kinase 1 inhibitor. Water soluble analog of CKI-7. Inhibits SGK, S6K1 and MSK1. Induces retinal cell differentiation. Phosphorylates the inner dynein arm I1 Intermediate Chain. CKI-7 is an inhibitor of casein kinase 1 (CK1; Ki = 8.5 μM). It is selective for CK1 over CK2, PKC, CaM kinase II (CaMKII), and cyclic AMP-dependent protein kinase (IC50s = 90, >1,000, 195, and 550 μM, respectively). CKI-7 inhibits phosphorylation of a peptide substrate by Leishmania CK1.2 by 50% when used at a concentration of 10 μM. CKI-7 2HCl is a casein kinase 1 (CK1) inhibitor.
CL-184005 is a platelet activating factor (PAF) inhibitor potentially for the treatment of gram-negative bacterial infection and septic shock. CL-184005 interferes with tumor necrosis factor synthesis induced by S. aureus. Spleen-associated tumor necrosis factor protein was also decreased by pretreatment with CL-184005.